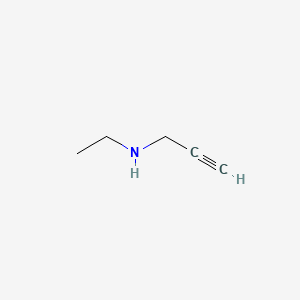

N-ethyl-N-propargylamine

Übersicht

Beschreibung

“N-ethyl-N-propargylamine” is a type of propargylamine . Propargylamines are a class of compounds with many pharmaceutical and biological properties . They are used in heterocyclic chemistry and pharmaceutical chemistry and have a large impact as a pharmacophore used in medicinal chemistry .

Synthesis Analysis

Propargylamines are mostly synthesized via A3 coupling of aldehyde, amines, and terminal alkynes . When the aldehyde in this multicomponent reaction is replaced by a ketone, it is called KA2 coupling . Most of the synthesis of propargylamines are metal-catalyzed; only a very few have been reported to be metal-free .

Molecular Structure Analysis

The molecular structure of propargylamines is characterized by the presence of a propargyl group (HC≡C-CH2-) and an amine group (-NH2) . The exact structure of “this compound” is not specified in the retrieved papers.

Chemical Reactions Analysis

The chemical reactions involving propargylamines are diverse. For instance, optically active amino alcohol (N-Boc propargylamine having γ-hydroxy group) was obtained by Mannich type addition followed by hydride reduction of the corresponding CHO containing propargylamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of propargylamines vary. For instance, propargylamine is a colorless liquid . It has a molecular weight of 55.08 . The exact physical and chemical properties of “this compound” are not specified in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity in Organic Chemistry Propargylamines, including N-ethyl-N-propargylamine, are versatile compounds with broad application in chemistry. They are used as building blocks in the synthesis of chemically relevant organic compounds. Different synthetic approaches and transformations into heterocyclic compounds like pyrroles, pyridines, thiazoles, and oxazoles are significant in organic chemistry (Lauder et al., 2017).

Asymmetric Synthesis in Organic Chemistry this compound is a key intermediate in the synthesis of polyfunctional amino derivatives, natural products, and biologically active compounds. Techniques like asymmetric alkynylation of imines and catalytic asymmetric Mannich-type synthesis are pivotal in creating these compounds, which are valuable in the pharmaceutical industry (Wang et al., 2015).

Neuroprotective Properties Studies have shown that N-propargylamine derivatives, such as rasagiline, exhibit neuroprotective properties. These derivatives protect neurons from cell death, as demonstrated in experiments involving SH-SY5Y cells and Parkinson's disease models. The propargyl moiety is crucial for this neuroprotective function (Yi et al., 2005).

Synthesis of N-Heterocycles N-Propargylamines are instrumental in synthesizing various N-heterocycles. Due to high atom economy and shorter synthetic routes, compounds like 1,4-oxazepane and 1,4-diazepane, synthesized from N-propargylamines, have seen significant interest in recent years (Vessally et al., 2016).

Monoamine Oxidase Inhibition Alkyl N-methyl-propargylamine derivatives, related to this compound, have been discovered as potent and selective monoamine oxidase B inhibitors (MAO-B). Structural modifications in these compounds significantly affect their effectiveness and selectivity in inhibiting MAO activities, which is relevant for neuropsychopharmacology (Yu et al., 1993).

Wirkmechanismus

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They act as monoamine oxidase inhibitors . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Safety and Hazards

Zukünftige Richtungen

From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions .

Eigenschaften

IUPAC Name |

N-ethylprop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-3-5-6-4-2/h1,6H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWUUDMYTAATJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989275 | |

| Record name | N-Ethylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6943-44-8 | |

| Record name | NSC53422 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

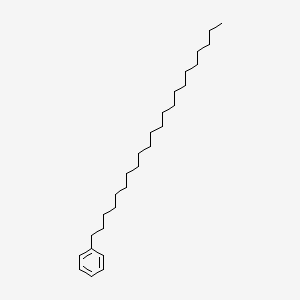

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

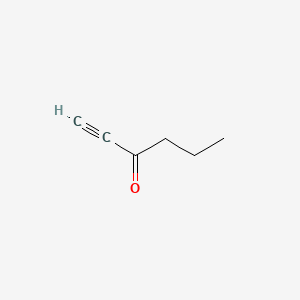

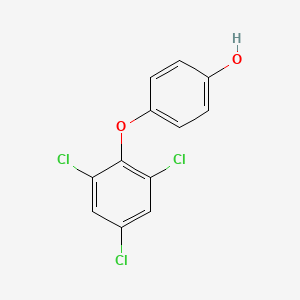

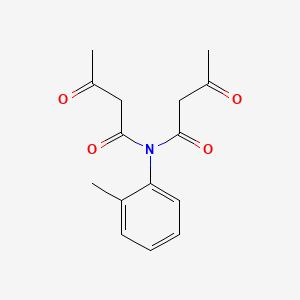

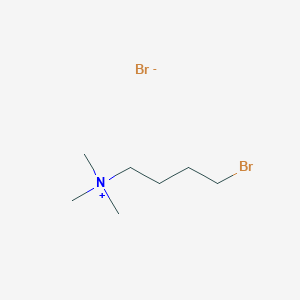

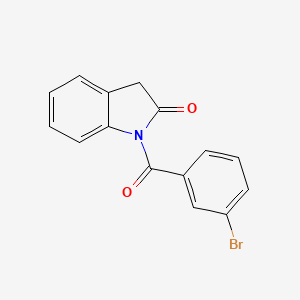

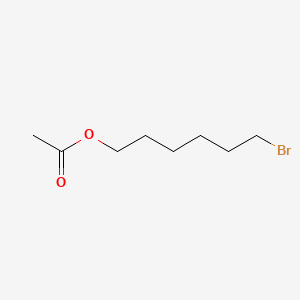

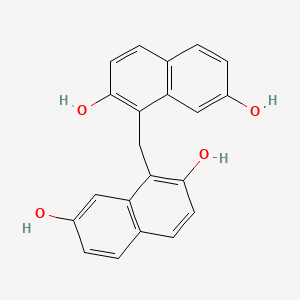

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide](/img/structure/B3056071.png)

![Benzenesulfonic acid, 2-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B3056089.png)